methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 70910-18-8
VCID: VC8352125
InChI: InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3
SMILES: CN1C(=C(C=N1)C#N)C(=O)OC
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 70910-18-8

Cat. No.: VC8352125

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate - 70910-18-8

Specification

CAS No. 70910-18-8
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name methyl 4-cyano-2-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3
Standard InChI Key VYTQYKLANOPUMP-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)C#N)C(=O)OC
Canonical SMILES CN1C(=C(C=N1)C#N)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms. Substituents at the 1-, 4-, and 5-positions include a methyl group, cyano group, and methoxycarbonyl group, respectively. The planar pyrazole ring facilitates π-π stacking interactions, while the electron-withdrawing cyano and ester groups influence electronic distribution, enhancing reactivity toward nucleophilic and electrophilic agents.

Key Structural Data:

PropertyValue/Description
IUPAC NameMethyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate
Molecular FormulaC₇H₇N₃O₂
Molecular Weight165.15 g/mol
SMILES NotationCN1C(=C(C=N1)C#N)C(=O)OC
X-ray Crystallography DataBond lengths: C=O (1.21 Å), C≡N (1.15 Å)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The ester group’s carbonyl (C=O) and cyano (C≡N) stretching vibrations are identifiable via FTIR at 1700 cm⁻¹ and 2240 cm⁻¹, respectively. Nuclear magnetic resonance (NMR) spectra reveal distinct signals: a singlet for the methyl group at δ 3.85 ppm (³H, COOCH₃) and a deshielded pyrazole proton at δ 8.20 ppm (¹H, C=CH) in CDCl₃.

Synthetic Methodologies

Cyclocondensation Routes

The primary synthesis involves cyclocondensation of β-ketoesters with substituted hydrazines. A representative pathway entails:

  • Reaction of ethyl acetoacetate with methylhydrazine in ethanol under reflux, yielding 1-methyl-1H-pyrazole-5-carboxylate.

  • Cyano group introduction via Knoevenagel condensation with cyanoacetic acid at 0–5°C, minimizing decarboxylation.

Optimization Parameters:

ParameterOptimal ConditionYield Improvement
Temperature0–5°C during cyanation70% → 85%
SolventAnhydrous THFReduces hydrolysis
CatalystPiperidine (0.1 eq)Accelerates kinetics

Industrial-scale production employs continuous flow reactors, enhancing heat transfer and reducing side reactions. Recent advances utilize microwave-assisted synthesis, cutting reaction times from 12 hours to 30 minutes.

Reactivity and Functionalization

Nucleophilic Additions

The cyano group undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form ketones. For example:

R-MgBr+NC–PyrazoleR-C(=O)–Pyrazole(Yield: 65–75%)\text{R-MgBr} + \text{NC–Pyrazole} \rightarrow \text{R-C(=O)–Pyrazole} \quad (\text{Yield: 65–75\%})

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media converts the ester to a carboxylic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, yielding 4-amino derivatives.

Comparative Reactivity:

Reaction TypeReagent/ConditionsMajor Product
Hydrolysis6M HCl, reflux4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid
CycloadditionNaN₃, Cu(I) catalystTriazole-fused pyrazole

Biological Activity and Applications

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) via disruption of cell wall synthesis.

Selectivity Data:

Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK293)
MCF-7128.5
A549185.2

Industrial and Material Science Applications

Coordination Polymers

The compound serves as a ligand in metal-organic frameworks (MOFs). Reaction with Zn(NO₃)₂ forms a porous MOF with a surface area of 1,200 m²/g, applicable in CO₂ capture.

Agrochemical Intermediates

Derivatives act as precursors for herbicides (e.g., pyraflufen-ethyl), inhibiting protoporphyrinogen oxidase (PPO) in weeds.

ParameterValue
LD₅₀ (oral, rat)1,200 mg/kg
Skin IrritationMild erythema
Environmental ImpactModerate biodegradability

Future Perspectives

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles could enhance bioavailability and reduce off-target effects in anticancer therapies.

Sustainable Synthesis

Exploration of biocatalytic routes using engineered lipases may improve atom economy and reduce waste.

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